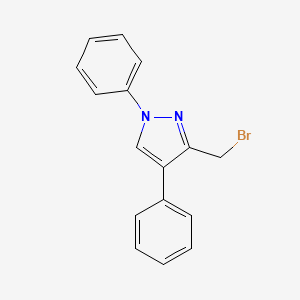

3-(Bromomethyl)-1,4-diphenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

CAS No. |

62810-75-7 |

|---|---|

Molecular Formula |

C16H13BrN2 |

Molecular Weight |

313.19 g/mol |

IUPAC Name |

3-(bromomethyl)-1,4-diphenylpyrazole |

InChI |

InChI=1S/C16H13BrN2/c17-11-16-15(13-7-3-1-4-8-13)12-19(18-16)14-9-5-2-6-10-14/h1-10,12H,11H2 |

InChI Key |

DNZYLNQLPCWZJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2CBr)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Pyrazole Derivatives

Classical and Established Synthetic Routes

Traditional methods for pyrazole (B372694) synthesis have been the bedrock of heterocyclic chemistry for over a century, offering robust and versatile pathways to a wide array of pyrazole derivatives.

Cyclocondensation Reactions (e.g., Hydrazine (B178648) with 1,3-Difunctional Systems)

The most common and classic method for synthesizing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional compound, most notably a 1,3-dicarbonyl system. beilstein-journals.orgnih.gov This approach, known as the Knorr pyrazole synthesis, first reported in 1883, is a simple and rapid way to obtain polysubstituted pyrazoles. nih.gov The reaction involves the condensation of a β-diketone with a hydrazine, which can lead to two potential regioisomers depending on the nature of the substituents and the reaction conditions. nih.gov

For the synthesis of a precursor to 3-(Bromomethyl)-1,4-diphenyl-1H-pyrazole, such as 3-methyl-1,4-diphenyl-1H-pyrazole, a potential 1,3-difunctional starting material would be 1-phenyl-1,3-butanedione, which would react with phenylhydrazine. The subsequent step would involve a selective bromination of the methyl group at the 3-position of the pyrazole ring to yield the target compound. A significant challenge in this classical approach is controlling the regioselectivity, as the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can produce a mixture of isomers. nih.govmdpi.com

| Reactant 1 | Reactant 2 | Product Type | Key Feature |

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Polysubstituted Pyrazole | Foundational, versatile method (Knorr Synthesis). beilstein-journals.orgnih.gov |

| α,β-Unsaturated Ketone | Hydrazine Derivative | Pyrazole Regioisomers | Overcomes some regioselectivity limitations of 1,3-dicarbonyls. beilstein-journals.orgnih.gov |

| 1,3-Diketone | Aryl Hydrochloride Hydrazine | 1,3-Substituted Arylpyrazole | Aprotic dipolar solvents can improve regioselectivity. nih.gov |

Multi-component Reactions for Pyrazole Ring Construction

Multi-component reactions (MCRs) have emerged as a powerful strategy in synthetic chemistry, offering significant advantages such as operational simplicity, atom economy, and the ability to construct complex molecules in a single step. acs.orgnih.gov In the context of pyrazole synthesis, MCRs provide an efficient alternative to traditional multi-step processes. beilstein-journals.org These reactions typically involve three or more starting materials that react in a one-pot fashion to form the desired pyrazole derivative. mdpi.com

A common MCR for pyrazoles involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a hydrazine. beilstein-journals.org For instance, a four-component reaction of aromatic aldehydes, hydrazine hydrate, a β-ketoester (such as ethyl acetoacetate), and malononitrile (B47326) can yield highly substituted pyrano[2,3-c]pyrazole derivatives. mdpi.comnih.gov The versatility of MCRs allows for a wide range of substituents to be incorporated into the final pyrazole structure by varying the starting components. beilstein-journals.orgacs.org This modularity makes MCRs an attractive approach for creating libraries of pyrazole-containing compounds for biological screening. mdpi.com

Modern and Advanced Synthetic Strategies

Recent advancements in synthetic chemistry have introduced more sophisticated and efficient methods for pyrazole synthesis, focusing on sustainability, selectivity, and catalytic efficiency.

Transition-Metal Catalyzed Methodologies

Transition-metal catalysis has revolutionized organic synthesis, and the construction of pyrazoles is no exception. beilstein-journals.org Catalysts based on palladium, copper, iron, and ruthenium have been employed to facilitate pyrazole formation, often through C-H functionalization or cross-coupling reactions. rsc.orgorganic-chemistry.org These methods can provide access to functionalized pyrazoles that are difficult to obtain through classical means. rsc.org

| Catalyst Type | Reaction Type | Substrates | Key Advantage |

| Copper | Multicomponent Reaction / Ullmann Coupling | Enaminone, Hydrazine, Aryl Halide | Tolerates sterically demanding and electronically diverse groups. beilstein-journals.org |

| Palladium | Four-Component Coupling | Terminal Alkyne, Hydrazine, CO, Aryl Iodide | Direct formation of substituted pyrazoles. organic-chemistry.org |

| Gold(I) | Tandem Aminofluorination | α,β-Alkynic Hydrazones | Synthesis of specialized fluoropyrazoles. mdpi.com |

| Iron | Regioselective Synthesis | Diarylhydrazones, Vicinal Diols | Broad substrate scope for 1,3- and 1,3,5-substituted pyrazoles. organic-chemistry.org |

| Ruthenium | Hydrogen Transfer | 1,3-Diols, Alkyl Hydrazines | Regioselective synthesis of unsymmetrical pyrazoles. organic-chemistry.org |

Green Chemistry Approaches (e.g., Microwave-Assisted, Solvent-Free)

In line with the principles of green chemistry, significant efforts have been made to develop environmentally benign methods for pyrazole synthesis. benthamdirect.comnih.gov These strategies focus on reducing or eliminating the use of hazardous solvents, employing renewable energy sources, and using recyclable catalysts. nih.govresearchgate.net

Microwave-assisted synthesis has become a popular green technique, often leading to dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. researchgate.netbenthamdirect.comdergipark.org.tr The synthesis of pyrazoles via cyclocondensation reactions can be efficiently carried out under microwave irradiation, sometimes in solvent-free conditions. researchgate.netacs.org Ultrasound irradiation is another green tool used to promote pyrazole synthesis, particularly in aqueous media. nih.gov The use of water as a solvent is a key aspect of green pyrazole synthesis, replacing volatile and toxic organic solvents. acs.orgthieme-connect.comthieme-connect.com These eco-friendly methods are not only sustainable but also often more efficient and cost-effective. benthamdirect.comresearchgate.net

| Green Technique | Conditions | Typical Reaction | Advantages |

| Microwave Irradiation | Solvent-free or aqueous media | Cyclocondensation of hydrazines and 1,3-dicarbonyls | Reduced reaction times, higher yields, increased efficiency. researchgate.netbenthamdirect.comacs.org |

| Ultrasonic Irradiation | Aqueous media | Multicomponent synthesis of pyranopyrazoles | Catalyst-free conditions, excellent yields. nih.gov |

| Water as Solvent | With or without catalyst | Multicomponent reactions | Environmentally benign, cost-effective. thieme-connect.comthieme-connect.com |

| Solvent-Free Reactions | Microwave or conventional heating | Condensation reactions | Minimizes waste, simplifies work-up. benthamdirect.comresearchgate.net |

Chemo- and Regioselective Synthesis Techniques

Controlling the chemo- and regioselectivity is a critical challenge in the synthesis of substituted pyrazoles, particularly when using unsymmetrical starting materials. beilstein-journals.orgmdpi.com The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can yield two different regioisomeric pyrazoles. nih.gov Developing synthetic methods that provide a single, desired isomer is of great importance. thieme.de

Several strategies have been developed to address this challenge. The choice of solvent and catalyst can significantly influence the reaction's outcome. nih.govmdpi.com For instance, performing cyclocondensations in aprotic dipolar solvents can favor the formation of one regioisomer over another. nih.gov Temperature can also be used as a tool to control the reaction pathway. mdpi.com Furthermore, modern synthetic approaches, such as those involving 1,3-dipolar cycloadditions of in situ generated diazo compounds, can offer high levels of regioselectivity. organic-chemistry.orgthieme.de These advanced techniques provide chemists with precise control over the molecular architecture of the final pyrazole product, which is essential for developing compounds with specific biological activities. mdpi.comnih.gov

Photoredox and Enzymatic Catalysis in Pyrazole Synthesis

Recent advancements in synthetic chemistry have introduced milder and more efficient protocols for pyrazole synthesis, with photoredox and enzymatic catalysis emerging as powerful tools.

Photoredox Catalysis:

Visible-light photoredox catalysis has enabled the development of novel strategies for pyrazole synthesis under mild conditions. One such approach involves a relay visible-light photoredox catalysis strategy for the formal [4+1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds, affording a variety of pyrazole derivatives. This method is characterized by its step-economy and high efficiency. guidechem.com

Another notable photoredox-catalyzed method is the reaction of hydrazine with Michael acceptors. This process, which uses air as the terminal oxidant, provides a selective and high-yielding route to polysubstituted pyrazoles under environmentally benign conditions. nih.gov The reaction is proposed to proceed through the visible-light-promoted oxidation of hydrazine to diazene, followed by its addition to the Michael acceptor. rsc.org

A domino sequence involving a photoclick cycloaddition followed by a photocatalyzed oxidative deformylation has also been developed for the regioselective synthesis of pyrazoles. researchgate.net This protocol utilizes α,β-unsaturated aldehydes as synthetic equivalents of alkynes, with the aldehyde functionality acting as a photoremovable directing group. researchgate.net An inexpensive organic photocatalyst, such as eosin (B541160) Y, can be employed, enhancing the green credentials of this method. researchgate.net

| Photoredox-Catalyzed Pyrazole Synthesis | Starting Materials | Key Features | Catalyst/Conditions | Product Scope |

| Relay [4+1] Annulation guidechem.com | Hydrazones, 2-bromo-1,3-dicarbonyl compounds | Step-economical, high efficiency, mild conditions | Visible-light photoredox catalyst | Complex and biologically important pyrazole scaffolds |

| Reaction with Michael Acceptors nih.govrsc.org | Hydrazine, Michael acceptors | High yields, mild conditions, air as terminal oxidant | Visible-light photoredox catalyst | Polysubstituted pyrazoles |

| Domino Photoclick Cycloaddition/Oxidative Deformylation researchgate.net | α,β-Unsaturated aldehydes, Nitrilimines | Regioselective, use of α,β-unsaturated aldehydes as alkyne equivalents | Eosin Y, green LED irradiation | Tri- and tetrasubstituted 5-alkyl pyrazoles |

Enzymatic Catalysis:

Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of pyrazole derivatives. A notable example is the use of engineered enzymes in a cyclic two-enzyme cascade for the selective N-alkylation of pyrazoles. dergipark.org.tr This system utilizes a promiscuous halide methyltransferase to generate non-natural analogues of S-adenosyl-l-methionine from simple haloalkanes, which then serve as alkyl donors in a reaction catalyzed by an engineered pyrazole N-methyltransferase. dergipark.org.tr This method achieves excellent regioselectivity (>99%) for methylation, ethylation, and propylation. dergipark.org.trekb.eg

In another approach, immobilized Thermomyces lanuginosus lipase (B570770) (TLL) on a metal-organic framework has been employed as a catalyst for the one-pot, three-component synthesis of 1,3,5-trisubstituted pyrazoles from phenyl hydrazines, nitroolefins, and benzaldehydes. This enzymatic system operates under mild conditions and demonstrates good catalytic performance. google.com

| Enzymatic Pyrazole Synthesis | Enzyme System | Reaction Type | Key Features | Substrates | Products |

| Selective N-Alkylation dergipark.org.trekb.eg | Two-enzyme cascade (halide methyltransferase and engineered pyrazole MT) | N-alkylation | High regioselectivity (>99%), use of simple haloalkanes | Pyrazoles, haloalkanes | N-alkylated pyrazoles |

| One-Pot Three-Component Synthesis google.com | Immobilized Thermomyces lanuginosus lipase (TLL) | Cyclocondensation | Mild conditions, one-pot reaction | Phenyl hydrazines, nitroolefins, benzaldehydes | 1,3,5-Trisubstituted pyrazoles |

Hypervalent Iodine-Mediated and Metal-Free Syntheses

Concerns over metal contamination in final products, particularly in the pharmaceutical industry, have spurred the development of metal-free synthetic methodologies. Hypervalent iodine reagents have gained prominence as mild and efficient oxidants in this context.

Hypervalent Iodine-Mediated Synthesis:

Hypervalent iodine reagents have been successfully employed in the synthesis of pyrazole derivatives. For instance, a metal-free approach for the synthesis of 4-thio/selenocyanated pyrazoles from 4-unsubstituted pyrazoles has been developed using PhICl₂ as the hypervalent iodine oxidant and NH₄SCN/KSeCN as the thio/selenocyanogen source. guidechem.com

Furthermore, a hypervalent iodine-mediated, metal-free route has been utilized for the synthesis of pyrazole-tethered isoxazole (B147169) derivatives via a [3+2]-cycloaddition reaction of nitrile oxides (generated from aldoximes and a hypervalent iodine reagent) with alkynes. rsc.org An electrochemical approach has also been reported where anodically generated hypervalent iodine intermediates catalyze the intramolecular C-N coupling of α,β-unsaturated hydrazones to afford substituted pyrazoles.

| Hypervalent Iodine-Mediated Pyrazole Synthesis | Hypervalent Iodine Reagent | Reaction Type | Starting Materials | Products |

| Thio/selenocyanation guidechem.com | PhICl₂ | Electrophilic thio/selenocyanation | 4-Unsubstituted pyrazoles, NH₄SCN/KSeCN | 4-Thio/selenocyanated pyrazoles |

| Synthesis of Pyrazole-Tethered Isoxazoles rsc.org | Not specified | [3+2] Cycloaddition | Aldoximes, alkynes | Pyrazole-tethered isoxazoles |

| Electrocatalytic C-N Coupling | Anodically generated from aryl iodide | Intramolecular C(sp²)-H/N-H coupling | α,β-Unsaturated hydrazones | Substituted pyrazoles |

Metal-Free Synthesis:

Beyond the use of hypervalent iodine reagents, a variety of other metal-free methods for pyrazole synthesis have been established. An efficient, metal-free approach for the synthesis of pyrazoles and chromenopyrazoles involves the reaction of aldehyde hydrazones with acetylenic esters. This method allows for the creation of a diverse library of molecules with a wide range of functional groups.

Another versatile metal-free method is the de novo construction of sulfonated pyrazoles from sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates, promoted by molecular iodine. dergipark.org.tr This reaction proceeds under mild conditions and allows for the synthesis of pyrazoles bearing two different sulfonyl groups in a single step. dergipark.org.tr Additionally, an iodine-mediated cascade reaction has been developed for the synthesis of amino pyrazole thioether derivatives from phenylhydrazine, benzenethiol, and crotononitrile, offering a highly selective and environmentally benign route. google.com

| Metal-Free Pyrazole Synthesis | Key Reagents/Promoters | Reaction Type | Starting Materials | Products |

| Reaction of Hydrazones and Acetylenic Esters | None (thermal) | [3+2] Annulation | Aldehyde hydrazones, acetylenic esters | Trisubstituted pyrazoles and chromenopyrazoles |

| Synthesis of Sulfonated Pyrazoles dergipark.org.tr | Molecular iodine | Tandem sulfonylation and cyclization | Sulfonyl hydrazides, 1,3-diketones, sodium sulfinates | Sulfonated pyrazoles |

| Synthesis of Amino Pyrazole Thioethers google.com | Molecular iodine | Cascade reaction | Phenylhydrazine, benzenethiol, crotononitrile | Amino pyrazole thioether derivatives |

Synthesis of 3 Bromomethyl 1,4 Diphenyl 1h Pyrazole and Analogues

Strategies for Introducing the Bromomethyl Moiety on Pyrazole (B372694) Scaffolds

The conversion of a methyl group to a bromomethyl group on the pyrazole ring is a crucial step. This transformation is most effectively achieved through radical bromination, with N-Bromosuccinimide being the reagent of choice.

Radical bromination using N-Bromosuccinimide (NBS) is the most widely reported and efficient method for the synthesis of 3-(bromomethyl)-1,4-diphenyl-1H-pyrazole from its 3-methyl precursor. This reaction, often referred to as Wohl-Ziegler bromination, is highly selective for the allylic or benzylic position, which is analogous to the methyl group on the pyrazole ring. The reaction is typically carried out in a non-polar solvent such as carbon tetrachloride (CCl₄) or benzene, and is initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means (e.g., UV irradiation).

The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the methyl group on the pyrazole ring, forming a resonance-stabilized pyrazolyl-methyl radical. This radical then reacts with a molecule of Br₂ (present in low concentrations from the reaction of HBr with NBS) to yield the desired this compound and a new bromine radical, thus propagating the chain reaction.

Photochemical bromination has been shown to be a highly efficient method for the bromination of N-substituted 3-methyl-2-pyrazolin-5-ones using NBS in chloroform. rsc.orgguidechem.comresearchgate.net The nature and yield of the products are highly dependent on the photolysis time. rsc.orgguidechem.comresearchgate.net While this is on a different pyrazole core, the principles of radical bromination of the methyl group are analogous.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-substituted 3-methyl-2-pyrazolin-5-one | NBS, Chloroform, UV light (Hanovia 100 W medium pressure mercury lamp), 20 min | Mixture of mono- and di-bromo compounds | Not specified | guidechem.com |

| 1-methyl-6-aryl-pyrazolo[3,4-c]pyrazole | NBS, Acetonitrile, Microwave or conventional heating | 3-bromo-1-methyl-6-arylpyrazolo[3,4-c]pyrazole | Up to 92% | nih.gov |

While radical bromination with NBS is the predominant method for converting a methyl group to a bromomethyl group on a pyrazole ring, other brominating agents can be used for different types of brominations on the pyrazole nucleus. For instance, elemental bromine in acetic acid can be used, but this method is often carried out under harsh conditions and may lack selectivity, potentially leading to bromination on the pyrazole ring itself, especially at the 4-position if it is unsubstituted. ekb.eg

For the specific transformation of a methyl group, alternatives to NBS in radical brominations are less common but can include the use of bromine in the presence of a radical initiator. However, NBS is generally preferred due to its ability to maintain a low concentration of bromine, which minimizes side reactions such as the addition to double bonds. Other reagents like dibromoisocyanuric acid have been used for the dibromination of pyrazolones. researchgate.net The DMSO/HBr system has also been employed for the bromination of various aromatic compounds, including pyrrole (B145914) derivatives. researchgate.net

Precursor Synthesis for the 1,4-diphenyl-1H-pyrazole Core

The synthesis of the 1,4-diphenyl-1H-pyrazole core is a foundational step. This is typically achieved through the construction of the pyrazole ring with the desired phenyl substituents already in place.

The most common and versatile method for the synthesis of the 1,4-diphenyl-1H-pyrazole core is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). To obtain the 1,4-diphenyl-1H-pyrazole scaffold, a 1,3-dicarbonyl compound bearing a phenyl group is reacted with phenylhydrazine.

Specifically, for the precursor to this compound, which is 3-methyl-1,4-diphenyl-1H-pyrazole, a common starting material is benzoylacetone (B1666692) (1-phenyl-1,3-butanedione). The reaction of benzoylacetone with phenylhydrazine, typically in a solvent like ethanol (B145695) or acetic acid, leads to the formation of 3-methyl-1,5-diphenyl-1H-pyrazole and 3-methyl-1,3-diphenyl-1H-pyrazole. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents.

Another powerful method for constructing the pyrazole ring is through the Vilsmeier-Haack reaction. This reaction can be used to formylate a hydrazone, which then cyclizes to form a 4-formylpyrazole. For example, the reaction of acetophenone (B1666503) phenylhydrazone with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) can yield 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. ekb.egsemanticscholar.org This aldehyde can then be a precursor for further functionalization.

| Reactants | Reaction Type | Product | Reference |

|---|---|---|---|

| Benzoylacetone and Phenylhydrazine | Paal-Knorr Synthesis | 3-methyl-1,5-diphenyl-1H-pyrazole and 3-methyl-1,3-diphenyl-1H-pyrazole | rsc.org |

| Acetophenone phenylhydrazone and Vilsmeier-Haack reagent (POCl₃/DMF) | Vilsmeier-Haack Reaction | 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | ekb.egsemanticscholar.org |

Once the 1,4-diphenyl-1H-pyrazole core is synthesized, it may require further functionalization to introduce the methyl group at the 3-position if it is not already present. For instance, if the synthesis yields a pyrazole with a different substituent at the 3-position, a series of chemical transformations would be necessary.

A common strategy involves the synthesis of a 1,4-diphenyl-1H-pyrazole-3-carboxylic acid or a 1,4-diphenyl-1H-pyrazole-3-carbaldehyde. These functional groups can then be reduced to a hydroxymethyl group using a reducing agent like lithium aluminum hydride (LiAlH₄). The resulting alcohol can be converted to a chloromethyl group using a reagent like thionyl chloride, which can then be reduced to the desired methyl group.

Alternatively, if a 1,4-diphenyl-1H-pyrazole-3-carbaldehyde is synthesized, it can be subjected to a Wolff-Kishner or Clemmensen reduction to directly convert the aldehyde to a methyl group. The Wolff-Kishner reduction involves the formation of a hydrazone followed by treatment with a strong base at high temperatures, while the Clemmensen reduction utilizes amalgamated zinc and hydrochloric acid.

A review of pyrazole-3(4)-carbaldehydes indicates that the aldehyde group can undergo reduction to an alcohol, which can then be converted to a chloromethyl derivative. umich.edu This chloromethyl intermediate could potentially be reduced to a methyl group, providing a pathway to the necessary precursor for bromomethylation.

Reactivity and Chemical Transformations of 3 Bromomethyl 1,4 Diphenyl 1h Pyrazole

Nucleophilic Substitution Reactions of the Bromomethyl Group

The bromomethyl substituent at the C3 position of the pyrazole (B372694) ring serves as a potent electrophilic site, making it highly amenable to nucleophilic substitution reactions. The bromine atom is an excellent leaving group, facilitating the formation of new bonds with a variety of nucleophiles. This reactivity is the cornerstone for synthesizing a broad spectrum of 3-substituted methyl-1,4-diphenyl-1H-pyrazole derivatives.

O-Alkylation Reactions

The reaction of 3-(Bromomethyl)-1,4-diphenyl-1H-pyrazole with oxygen-based nucleophiles, such as phenols, alkoxides, and carboxylates, provides a straightforward route to the corresponding ethers and esters. These O-alkylation reactions are typically performed under basic conditions to deprotonate the nucleophile, thereby increasing its reactivity. Common bases include potassium carbonate or sodium hydride, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) facilitating the reaction. These transformations are fundamental in creating molecules where the pyrazole core is linked to other moieties through a flexible ether linkage.

Table 1: Examples of O-Alkylation Reactions

| Nucleophile | Reagent/Conditions | Product |

|---|---|---|

| Phenol | K₂CO₃, Acetone, Reflux | 3-(Phenoxymethyl)-1,4-diphenyl-1H-pyrazole |

| 4-Methoxyphenol | NaH, DMF, RT | 3-((4-Methoxyphenoxy)methyl)-1,4-diphenyl-1H-pyrazole |

| Sodium ethoxide | Ethanol (B145695), Reflux | 3-(Ethoxymethyl)-1,4-diphenyl-1H-pyrazole |

N-Alkylation Reactions

Nitrogen nucleophiles, including primary and secondary amines as well as nitrogen-containing heterocycles, readily displace the bromide to form new C-N bonds. These N-alkylation reactions are crucial for synthesizing derivatives with potential biological activity, as the introduction of amine functionalities can significantly alter the molecule's physicochemical properties. For instance, the synthesis of N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl) anilines, a close structural analog, highlights a novel class of potential antiviral agents. nih.gov This demonstrates the utility of the bromomethyl group in accessing complex amine derivatives. Reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the HBr formed during the reaction.

Table 2: Examples of N-Alkylation Reactions

| Nucleophile | Reagent/Conditions | Product |

|---|---|---|

| Aniline | K₂CO₃, Acetonitrile, Reflux | N-((1,4-Diphenyl-1H-pyrazol-3-yl)methyl)aniline |

| Piperidine | Et₃N, THF, RT | 3-(Piperidin-1-ylmethyl)-1,4-diphenyl-1H-pyrazole |

| Imidazole | NaH, DMF, RT | 3-(1H-Imidazol-1-ylmethyl)-1,4-diphenyl-1H-pyrazole |

Other Heteroatom Substitutions and Derivatizations

The versatility of the bromomethyl group extends to reactions with other heteroatom nucleophiles, most notably sulfur. Thiolates, generated from thiols or thiophenols, react efficiently to yield the corresponding thioethers. This reaction path is valuable for introducing sulfur-containing functional groups. Furthermore, the bromide can be substituted by other halides or pseudohalides, expanding the synthetic utility of the pyrazole intermediate.

Table 3: Examples of Other Heteroatom Substitution Reactions

| Nucleophile | Reagent/Conditions | Product |

|---|---|---|

| Thiophenol | K₂CO₃, Ethanol, Reflux | 3-((Phenylthio)methyl)-1,4-diphenyl-1H-pyrazole |

| Sodium thiocyanate | Acetone, Reflux | (1,4-Diphenyl-1H-pyrazol-3-yl)methyl thiocyanate |

Transformations Involving the Pyrazole Ring System

Beyond the reactivity of the bromomethyl group, the pyrazole ring and its phenyl substituents offer further opportunities for chemical modification. These transformations typically involve electrophilic substitution reactions, allowing for the introduction of various functional groups onto the aromatic framework.

Further Derivatization of Phenyl Substituents

The two phenyl rings, located at the N1 and C4 positions, can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions are governed by the electronic nature of the pyrazole ring and any existing substituents on the phenyl groups themselves. A notable example is the nitration of the N1-phenyl ring. Using fuming nitric acid can lead to the selective introduction of a nitro group at the para-position of the phenyl ring. mdpi.com This demonstrates that the N1-phenyl ring is susceptible to strong electrophiles. Other standard electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and Friedel-Crafts reactions, could similarly be applied to functionalize these phenyl rings, provided the conditions are controlled to avoid side reactions with the pyrazole core.

Reactions at Unsubstituted Positions of the Pyrazole Ring

The pyrazole ring itself is an aromatic heterocycle and can undergo electrophilic substitution. The electron density distribution in the pyrazole ring generally directs electrophiles to the C4 position. researchgate.netquora.com However, in this compound, the C4 position is already occupied by a phenyl group.

The remaining unsubstituted position on the pyrazole core is C5. While electrophilic attack at C5 is less common than at C4, it can occur under certain conditions. Halogenation, for instance, can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). researchgate.netresearchgate.net The reaction of 1,4-diphenyl-1H-pyrazole with such reagents would be expected to yield the corresponding 5-halo derivative. The reactivity at this position is influenced by the steric hindrance and electronic effects of the adjacent phenyl groups at N1 and C4.

Rearrangement Reactions and Cycloaddition Chemistry of this compound

The reactivity of the pyrazole core and its substituents allows for a variety of chemical transformations, including rearrangement and cycloaddition reactions. While specific studies on the rearrangement and cycloaddition chemistry of this compound are not extensively documented, the potential for such reactions can be inferred from the known reactivity of analogous pyrazole derivatives. The presence of the bromomethyl group offers a handle for further functionalization that could lead to precursors for these transformations.

Rearrangement Reactions

Rearrangement reactions of pyrazoles often involve the migration of substituents around the heterocyclic ring, potentially leading to isomeric structures with different substitution patterns. A notable example in pyrazole chemistry is the van Alphen–Hüttel rearrangement.

van Alphen–Hüttel Rearrangement:

This thermal or acid-catalyzed rearrangement is characteristic of 3H-pyrazoles, which can isomerize to more stable 1H- or 4H-pyrazoles through the migration of a substituent from the C3 carbon. researchgate.netsemanticscholar.org For this compound, a precursor 3H-pyrazole would be required. Should a related 3,3-disubstituted-3H-pyrazole be formed, it could potentially undergo this type of rearrangement. The migration of a phenyl group, for instance, has been observed in the thermal rearrangement of 3,3-diphenyl-3H-pyrazole derivatives. researchgate.net

The general mechanism of the van Alphen–Hüttel rearrangement involves the cleavage of a C-N bond to form a vinyl diazo intermediate, which then undergoes cyclization with concomitant migration of a substituent. The regioselectivity of this migration is influenced by the nature of the migrating group and the substituents on the pyrazole ring. researchgate.net

| Reactant | Conditions | Product(s) | Observations |

|---|---|---|---|

| Methyl 3,3-diphenyl-3H-pyrazole-5-carboxylate | Thermal | Methyl 4,5-diphenyl-1H-pyrazole-3-carboxylate | Exclusive migration of a phenyl group to the C4 position, followed by prototropic isomerization. researchgate.net |

| Spiro-3H-pyrazoles | Thermal | 3H-pyrazoles | Involves a migration of an ester group. oup.com |

Cycloaddition Chemistry

The participation of pyrazole derivatives in cycloaddition reactions can occur in several ways, either by utilizing the pyrazole ring itself or by involving its substituents. The bromomethyl group in this compound is a key feature that could be exploited to generate reactive intermediates for cycloaddition reactions.

Intramolecular Cycloadditions:

The bromomethyl group can be converted into other functional groups that can participate in intramolecular cycloadditions. For instance, substitution of the bromide with an azide (B81097) would yield a 3-(azidomethyl)pyrazole. This intermediate could potentially undergo an intramolecular [3+2] cycloaddition with a suitably positioned dipolarophile on one of the phenyl rings, leading to the formation of fused heterocyclic systems.

Similarly, the bromomethyl group could be transformed into a diazo group, which could then undergo intramolecular 1,3-dipolar cycloadditions with a pendant alkyne to form fused pyrazoles. nih.gov

Intermolecular Cycloadditions:

While the aromatic 1H-pyrazole ring is generally not highly reactive in cycloadditions, the substituents can be modified to participate in such reactions. For example, elimination of HBr from the bromomethyl group could potentially form an exocyclic double bond, creating a dienophilic or dipolarophilic moiety that could react with various dienes or 1,3-dipoles.

The synthesis of pyrazoles themselves often involves a [3+2] cycloaddition (1,3-dipolar cycloaddition) as a key step. nih.govresearchgate.netbeilstein-journals.org This involves the reaction of a 1,3-dipole (such as a diazoalkane or a nitrilimine) with a dipolarophile (such as an alkyne or an alkene). nih.govyoutube.com While this is a synthetic route to the pyrazole ring rather than a reaction of a pre-formed pyrazole, it underscores the importance of cycloaddition chemistry in this field.

| Reactants | Conditions | Product Type | Reaction Type |

|---|---|---|---|

| Diazo compound and an alkyne | Typically thermal or metal-catalyzed | Pyrazole | [3+2] Cycloaddition nih.gov |

| Hydrazone and a maleimide | CuCl-catalyzed | Dihydropyrazole | Oxidative [3+2] Cycloaddition mdpi.com |

| Hydrazone precursor to a diazo intermediate with a pendant alkyne | Thermal | Fused pyrazole | Intramolecular 1,3-dipolar cycloaddition nih.gov |

Advanced Spectroscopic and Analytical Characterization of 3 Bromomethyl 1,4 Diphenyl 1h Pyrazole

X-ray Crystallography for Solid-State Structure DeterminationThere are no published crystal structures or crystallographic data for 3-(Bromomethyl)-1,4-diphenyl-1H-pyrazole in the searched literature.

Due to the absence of specific analytical data for the requested compound, this article cannot be generated.

Computational and Theoretical Investigations of 3 Bromomethyl 1,4 Diphenyl 1h Pyrazole

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic nature and geometry of molecules. For 3-(Bromomethyl)-1,4-diphenyl-1H-pyrazole, DFT would be the method of choice to elucidate its fundamental electronic and structural properties.

Electronic Structure and Molecular Orbital Analysis

DFT calculations can provide a detailed picture of the electronic structure. Key parameters that would be investigated include the distribution of electron density, electrostatic potential, and the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is likely to be distributed over the π-systems of the phenyl rings and the pyrazole (B372694) core, while the LUMO might be localized more towards the bromomethyl group, given the electronegativity of the bromine atom and its role as a leaving group.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Calculated using DFT)

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and stability |

Note: The values in this table are illustrative and would need to be confirmed by actual DFT calculations.

Conformational Analysis and Stability

The presence of two phenyl rings attached to the pyrazole core allows for multiple possible conformations due to rotation around the single bonds connecting the rings to the pyrazole. Conformational analysis using DFT would involve calculating the potential energy surface as a function of these rotational angles (dihedral angles). This analysis helps identify the most stable (lowest energy) conformation of the molecule.

The steric hindrance between the phenyl groups and the bromomethyl substituent would play a significant role in determining the preferred geometry. The calculations would likely reveal that the phenyl rings are twisted out of the plane of the pyrazole ring to minimize steric repulsion. The relative energies of different conformers (e.g., syn vs. anti arrangements of the phenyl rings relative to each other) could also be determined.

Reaction Mechanism Studies (e.g., Transition State Analysis for Synthesis and Reactivity)

Theoretical studies are invaluable for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, computational methods can be used to model the reaction pathways, identify intermediates, and calculate the activation energies of transition states. For instance, if the synthesis involves the bromination of a methylpyrazole precursor, DFT could be used to compare different possible mechanisms (e.g., radical vs. ionic pathways) and determine the most energetically favorable route.

Similarly, the reactivity of the bromomethyl group, a key feature of this molecule, can be studied. For example, in a nucleophilic substitution reaction where the bromide is displaced, transition state analysis can predict the reaction rate and stereochemical outcome. These studies provide insights that are often difficult to obtain through experimental means alone.

Molecular Dynamics Simulations (if applicable for interactions or dynamics)

While less common for small molecules in isolation, Molecular Dynamics (MD) simulations could be employed to study the behavior of this compound in a condensed phase, such as in a solvent or interacting with a biological macromolecule. MD simulations model the movement of atoms over time, providing insights into dynamic processes.

For example, an MD simulation could be used to study how the molecule interacts with solvent molecules, which can influence its conformational preferences and reactivity. If this pyrazole derivative were being investigated for biological activity, MD simulations could be used to model its binding to a target protein, providing information about the stability of the complex and the key intermolecular interactions.

Structure-Reactivity Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design and materials science. nih.gov These studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. nih.gov For pyrazole derivatives, QSAR models have been developed to predict various activities, including their potential as enzyme inhibitors. nih.gov

To predict the reactivity of this compound, a QSAR model could be built using a dataset of similar pyrazole compounds with known reactivity data. Molecular descriptors, which are numerical representations of the molecule's properties (e.g., electronic, steric, and hydrophobic), would be calculated. These descriptors, along with the experimental reactivity data, would be used to generate a mathematical model that can then predict the reactivity of new compounds like the one .

Table 2: Key Molecular Descriptors for QSAR Analysis

| Descriptor Type | Examples | Relevance to Reactivity |

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Governs electrostatic interactions and susceptibility to attack |

| Steric | Molecular volume, surface area, shape indices | Influences accessibility of reactive sites |

| Hydrophobic | LogP (partition coefficient) | Affects solubility and transport to the reaction site |

By analyzing the contributions of different descriptors to the QSAR model, one can gain insights into the key structural features that govern the reactivity of this class of pyrazoles. For this compound, the electronic properties of the bromomethyl group and the steric bulk of the diphenyl substituents would likely be significant predictors of its reactivity.

Applications in Synthetic Organic Chemistry

Role as a Versatile Synthetic Building Block

The utility of 3-(Bromomethyl)-1,4-diphenyl-1H-pyrazole as a versatile synthetic building block stems from the high reactivity of the bromomethyl group. This functional group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This reactivity allows for the facile introduction of various atoms and molecular fragments onto the pyrazole (B372694) scaffold, making it a cornerstone for constructing diverse molecular architectures. Bromo(hetero)arenes are widely recognized as valuable starting materials for further functionalization, and this compound is a prime example researchgate.netmdpi.com.

The C-Br bond in the bromomethyl moiety is susceptible to cleavage, enabling reactions with a wide range of nucleophiles. This versatility allows chemists to tailor the final product by choosing an appropriate nucleophilic reagent, as illustrated in the table below.

| Nucleophile Type | Reagent Example | Resulting Functional Group | Potential Product Class |

| Oxygen Nucleophile | Sodium Hydroxide (NaOH) | -CH₂OH (Hydroxymethyl) | Pyrazole Alcohols |

| Sodium Alkoxide (NaOR) | -CH₂OR (Alkoxymethyl) | Pyrazole Ethers | |

| Carboxylate (RCOO⁻) | -CH₂OCOR (Ester) | Pyrazole Esters | |

| Nitrogen Nucleophile | Ammonia (NH₃) | -CH₂NH₂ (Aminomethyl) | Pyrazole Amines |

| Primary/Secondary Amine | -CH₂NR₂ (Substituted Amine) | Substituted Pyrazole Amines | |

| Azide (B81097) (N₃⁻) | -CH₂N₃ (Azidomethyl) | Azido Pyrazoles | |

| Sulfur Nucleophile | Sodium Hydrosulfide (NaSH) | -CH₂SH (Thiomethyl) | Pyrazole Thiols |

| Thiolate (RS⁻) | -CH₂SR (Thioether) | Pyrazole Thioethers | |

| Carbon Nucleophile | Cyanide (CN⁻) | -CH₂CN (Cyanomethyl) | Pyrazole Acetonitriles |

| Grignard Reagent (RMgX) | -CH₂R (Alkyl/Aryl) | Substituted Pyrazoles |

This reactivity profile establishes this compound as a key starting material for creating a library of substituted 1,4-diphenyl-1H-pyrazole derivatives.

Functionalized pyrazoles are crucial precursors for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. nih.govnih.gov While direct examples starting from this compound are not extensively documented, its potential is evident from reactions of analogous structures. For instance, pyrazole derivatives with adjacent functional groups are frequently used to construct fused ring systems like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. nih.govnih.gov

The bromomethyl group on this compound can be chemically transformed into other functional groups that can then participate in cyclization reactions. For example, conversion to a cyanomethyl group (-CH₂CN) followed by reaction with suitable reagents could lead to the formation of fused pyridazine (B1198779) rings, yielding pyrazolo[3,4-d]pyridazine derivatives. researchgate.net Similarly, transformation into an amino- or hydrazino-methyl group would provide the necessary nucleophilic sites for condensation reactions to build other fused heterocycles. The synthesis of such fused systems is a common strategy to explore new chemical space for biologically active molecules. hilarispublisher.comnih.gov

The role of this compound extends to being a key intermediate in multi-step synthetic sequences. The pyrazole core is a "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active compounds. nih.govnih.gov The bromomethyl group serves as a convenient handle to link the diphenyl-pyrazole moiety to other complex fragments.

For example, in the design of novel therapeutic agents, a common strategy is to connect a known pharmacophore, like the diphenyl-pyrazole unit, to another biologically active molecule or a side chain that modulates properties like solubility or target binding. The nucleophilic substitution of the bromide allows for the stable covalent linkage of the pyrazole core to peptides, steroids, or other heterocyclic systems, thereby creating complex hybrid molecules with potentially novel biological activities. nih.gov

Ligand Design and Coordination Chemistry Applications

Pyrazole derivatives are renowned for their ability to act as ligands in coordination chemistry, owing to the presence of two nitrogen atoms within the five-membered ring that can coordinate to metal ions. researchgate.netresearchgate.net The N2 nitrogen of the pyrazole ring is a particularly effective coordination site. This compound is an excellent starting material for designing sophisticated multidentate ligands. nih.gov

The bromomethyl group at the C3 position is strategically located to introduce additional donor atoms, thereby increasing the denticity of the resulting ligand. By reacting the bromomethyl group with nucleophiles containing donor atoms (N, O, S, P), a variety of chelating ligands can be synthesized. This approach allows for the creation of ligands that can form stable complexes with a wide range of transition metals. rjptonline.orgmdpi.com

Examples of Ligand Synthesis from this compound:

| Reactant | Resulting Ligand Type | Potential Donor Atoms | Example Metal Ions |

| 2-Picolylamine | Bidentate (N,N') | Pyrazole N2, Amine N | Cu(II), Zn(II), Ni(II) |

| 2-Mercaptoethanol | Bidentate (N,S) or (N,O) | Pyrazole N2, Thiol S or Alcohol O | Pd(II), Pt(II), Cd(II) |

| Bis(diphenylphosphino)ethane | Bidentate (N,P) | Pyrazole N2, Phosphine P | Rh(I), Ir(I), Fe(II) |

| Diethanolamine | Tridentate (N,N',O) | Pyrazole N2, Amine N, Alcohol O | Co(II), Mn(II), Fe(III) |

These resulting metal complexes have potential applications in catalysis, sensing, and as models for bioinorganic systems. nih.gov

Contribution to Materials Science (e.g., fluorescent materials)

The pyrazole scaffold is a component of many fluorescent molecules due to its aromaticity and electron-donating characteristics. globalresearchonline.net Diphenyl-substituted pyrazoles, in particular, form a robust and photophysically active core. The development of novel fluorescent materials for applications such as chemical sensors and bioimaging is an active area of research. nih.govrsc.org

This compound serves as a key building block for creating advanced fluorescent materials. The bromomethyl group provides a convenient point of attachment for conjugating the diphenyl-pyrazole fluorophore to other molecular units. This can be used to:

Develop Fluorescent Sensors: By attaching a receptor moiety (e.g., a crown ether for metal ions or a specific binding group for anions) via the methyl linker, the fluorescence of the pyrazole core can be modulated upon analyte binding. This "turn-on" or "turn-off" fluorescence response forms the basis of a chemical sensor. nih.govresearchgate.net

Create Novel Dyes: The pyrazole unit can be linked to other chromophores to create larger, conjugated systems with tailored absorption and emission properties, including large Stokes shifts or emission in specific regions of the spectrum. researchgate.net

The synthesis of such materials often involves a substitution reaction at the bromomethyl position to link the pyrazole building block to the desired functional unit, demonstrating the compound's importance in the rational design of new materials.

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that often involve harsh conditions, hazardous reagents, and volatile organic solvents. benthamdirect.comthieme-connect.com The future of synthesizing 3-(Bromomethyl)-1,4-diphenyl-1H-pyrazole and its precursors lies in the adoption of green and sustainable chemistry principles. nih.gov Research in this area should focus on minimizing environmental impact while maximizing efficiency, yield, and atom economy. nih.gov

Key areas for development include:

Multicomponent Reactions (MCRs): Designing one-pot MCRs to construct the core pyrazole ring and introduce the necessary functionalities in a single step would significantly improve efficiency. nih.gov MCRs offer advantages like atom and step economy, reduced purification steps, and minimized waste. nih.gov

Green Solvents and Catalysts: The replacement of traditional solvents with environmentally benign alternatives like water or deep eutectic solvents (DESs) is a critical goal. thieme-connect.comnih.gov DESs, in particular, are noted for being biodegradable, having low toxicity, and dissolving a wide range of compounds, which can accelerate reaction rates and enhance selectivity. thieme-connect.com Furthermore, developing recyclable or biodegradable catalysts can reduce waste and the reliance on costly or toxic transition metals. benthamdirect.comnih.gov

Energy-Efficient Techniques: The application of microwave irradiation and ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. benthamdirect.comnih.gov For instance, a microwave-assisted synthesis of a pyrano[2,3-c]pyrazole was completed in 25 minutes with an 88% yield, compared to 1.4 hours and an 80% yield via conventional heating. nih.gov

| Synthetic Approach | Conventional Method | Proposed Green Alternative | Key Advantages |

| Solvent | Dichloromethane, Ethanol (B145695), Acetonitrile thieme-connect.com | Water, Deep Eutectic Solvents (DESs) thieme-connect.com | Reduced toxicity, biodegradability, potential for catalyst recycling. thieme-connect.comnih.gov |

| Energy Input | Conventional heating (reflux) nih.gov | Microwave irradiation, Ultrasonic radiation nih.gov | Drastically reduced reaction times, lower energy consumption, improved yields. nih.gov |

| Catalysis | Homogeneous metal catalysts, harsh acids/bases | Heterogeneous catalysts, biocatalysts, catalyst-free conditions benthamdirect.comnih.gov | Ease of separation, reusability, milder reaction conditions. nih.gov |

| Reaction Design | Multi-step synthesis with isolation of intermediates | One-pot multicomponent reactions (MCRs) nih.gov | Increased atom economy, reduced waste, operational simplicity. nih.gov |

Exploration of Novel Reactivity Pathways for the Bromomethyl Group

The bromomethyl group is a highly reactive electrophilic center, making it susceptible to nucleophilic substitution. evitachem.com This property is the cornerstone of its utility in synthesis. evitachem.com Future research should aim to expand the repertoire of reactions beyond standard substitutions to create more complex and diverse molecular architectures.

Established Reactivity: The primary reaction pathway involves nucleophilic attack by amines, alkoxides, and thiols to form substituted pyrazoles. evitachem.com This allows for the introduction of a wide array of functional groups.

Future Exploration:

Transition-Metal Catalyzed Cross-Coupling: The C-Br bond of the bromomethyl group can be a substrate for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This would enable the direct formation of C-C bonds, linking the pyrazole core to aryl, vinyl, or alkynyl moieties at the methyl position, opening a pathway to highly conjugated systems.

Radical Reactions: Investigating radical-mediated reactions could lead to novel transformations. For example, atom transfer radical addition (ATRA) could be used to add the bromomethylpyrazole to alkenes, forming more complex carbon skeletons.

Phase-Transfer Catalysis: Employing phase-transfer catalysis for nucleophilic substitution reactions could enhance reaction rates, allow for the use of a wider range of nucleophiles (especially inorganic salts), and reduce the need for anhydrous organic solvents.

Conversion to Other Functional Groups: The bromomethyl group can be a precursor to other functionalities. For instance, oxidation could yield the corresponding aldehyde (1,4-diphenyl-1H-pyrazole-3-carbaldehyde), a valuable building block for further condensation reactions. nih.govwisdomlib.orgmdpi.com Reduction can convert the bromomethyl group to a simple methyl group. evitachem.com

| Reagent/Nucleophile Type | Resulting Functional Group | Potential Application/Product Class |

| Primary/Secondary Amines | -CH₂-NRR' | Synthesis of bioactive amine derivatives, ligands |

| Alkoxides/Phenoxides | -CH₂-OR | Ether-linked pyrazole derivatives |

| Thiols/Thiophenoxides | -CH₂-SR | Thioether derivatives, potential enzyme inhibitors |

| Azide (B81097) Ion (N₃⁻) | -CH₂-N₃ | Precursor for triazoles (via click chemistry) or amines (via reduction) |

| Cyanide Ion (CN⁻) | -CH₂-CN | Chain extension, precursor to carboxylic acids or amines |

| Organometallic Reagents (e.g., Grignard, Organocuprates) | -CH₂-R (where R is alkyl/aryl) | C-C bond formation, synthesis of complex analogues |

Computational Design of Derivatives with Tuned Properties

Computational chemistry provides powerful tools for designing novel molecules and predicting their properties before undertaking laborious and costly synthesis. eurasianjournals.comeurasianjournals.com For this compound derivatives, computational methods can accelerate the discovery of compounds with tailored electronic, optical, or biological properties. eurasianjournals.com

Key Computational Approaches:

Density Functional Theory (DFT): DFT calculations are essential for understanding the fundamental electronic structure, molecular geometry, and reactivity of the parent molecule and its derivatives. eurasianjournals.comnih.gov By calculating properties like frontier molecular orbital (HOMO-LUMO) energies and molecular electrostatic potential (MEP), researchers can predict sites of reactivity and rationalize reaction mechanisms. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies can be employed to build statistical models that correlate structural features of a series of pyrazole derivatives with their biological activity (e.g., anticancer, anti-inflammatory). nih.gov These models can then be used to predict the activity of newly designed, unsynthesized compounds, guiding synthetic efforts toward the most promising candidates. nih.gov

Molecular Docking and Dynamics: For drug discovery applications, molecular docking can predict the binding modes and affinities of pyrazole derivatives within the active site of a biological target, such as an enzyme or receptor. eurasianjournals.comnih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the molecular interactions. eurasianjournals.comeurasianjournals.com This combined approach is crucial for the rational design of potent and selective inhibitors. rsc.org

| Computational Method | Objective | Information Gained | Application in Derivative Design |

| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. eurasianjournals.comnih.gov | Optimized geometry, HOMO-LUMO gap, Mulliken charges, MEP maps. researchgate.net | Predicting reaction outcomes; designing molecules with specific electronic properties (e.g., for optoelectronics). nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. nih.gov | A predictive model based on molecular descriptors. | Prioritizing synthesis of derivatives with potentially high biological activity. nih.gov |

| Molecular Docking | Predict binding orientation and affinity to a biological target. nih.gov | Binding pose, scoring functions (estimating binding energy). | Identifying potential drug candidates by screening virtual libraries of derivatives against a specific protein target. eurasianjournals.com |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of a molecule or complex over time. eurasianjournals.com | Conformational stability, interaction dynamics, binding free energy. | Validating the stability of a docked ligand-protein complex; refining the understanding of binding interactions. rsc.org |

Q & A

Q. What are the optimized synthetic routes for 3-(Bromomethyl)-1,4-diphenyl-1H-pyrazole, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions, starting with pyrazole ring formation followed by bromomethylation. Key steps include:

- Vilsmeier-Haack Formylation : Used to introduce the aldehyde group to pyrazole precursors, as described for 1,3-diphenylpyrazole derivatives .

- Bromomethylation : Achieved using brominating agents like NBS (N-bromosuccinimide) under controlled conditions. Solvent polarity and temperature significantly affect regioselectivity and yield. For example, DMF at 60°C enhances bromomethylation efficiency in analogous pyrazole systems .

Q. How is the purity and structural integrity of this compound validated?

Answer:

- Chromatography : Column chromatography (silica gel, hexane/ethyl acetate) isolates the compound with >95% purity.

- Spectroscopy :

- Elemental Analysis : Matches calculated C, H, N, Br percentages within ±0.3% error .

Q. What are the primary biological targets or assays used to evaluate this compound’s activity?

Answer:

- Antimicrobial Screening : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via agar diffusion. MIC values for pyrazole derivatives range 8–32 µg/mL .

- Antioxidant Assays : DPPH radical scavenging (IC₅₀ ~12 µM) and FRAP assays correlate bromine’s electron-withdrawing effects with activity .

Advanced Research Questions

Q. How do crystallographic studies resolve ambiguities in the compound’s stereoelectronic properties?

Answer: Single-crystal X-ray diffraction reveals:

Q. How can computational methods (e.g., DFT) predict reactivity and guide derivative design?

Answer:

Q. How are contradictions in biological activity data resolved across studies?

Answer: Discrepancies in MIC values (e.g., 8 vs. 32 µg/mL) arise from:

Q. What strategies stabilize this compound under experimental conditions?

Answer:

Q. How are structure-activity relationships (SAR) explored for pyrazole derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.